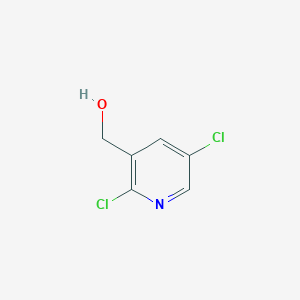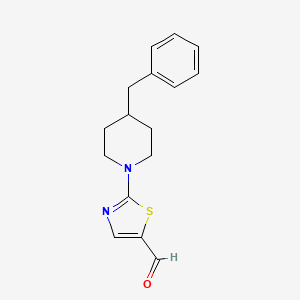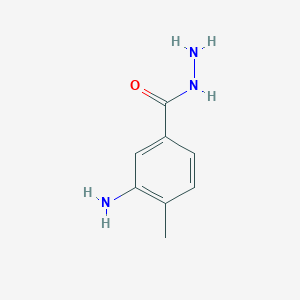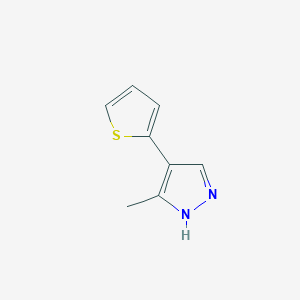
5-Brom-2,3-Dihydrobenzofuran-2-carbonsäure
Übersicht
Beschreibung
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
Benzofuran-Derivate wurden als Träger signifikanter Antikrebsaktivitäten identifiziert. 5-Brom-2,3-Dihydrobenzofuran-2-carbonsäure kann als Vorläufer bei der Synthese von Verbindungen dienen, die eine Hemmwirkung auf das Zellwachstum in verschiedenen Krebszelllinien zeigen, einschließlich Leukämie, nicht-kleinzelligem Lungenkrebs, Darmkrebs, CNS-Krebs, Melanom und Eierstockkrebs . Die Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht sie zu einer wertvollen Verbindung bei der Entwicklung neuer Antikrebstherapien.
Antibakterielle und antivirale Mittel
Studien legen nahe, dass Benzofuran-Verbindungen eine starke antibakterielle und antivirale Aktivität aufweisen. Dies macht This compound zu einem möglichen Ausgangsmaterial für die Synthese von Wirkstoffen, die zur Behandlung von Infektionskrankheiten eingesetzt werden könnten .
Antioxidative Anwendungen
Die oxidative Stressantwort ist ein gemeinsamer Weg, der an verschiedenen Krankheiten beteiligt ist. Benzofuran-Derivate sind bekannt für ihre antioxidativen Eigenschaften, die bei der Entwicklung von Behandlungen für durch oxidativen Stress verursachte Krankheiten genutzt werden könnten .
Synthese komplexer Benzofuran-Verbindungen
Die fragliche Verbindung kann in fortschrittlichen organischen Synthesetechniken zur Konstruktion komplexer Benzofuran-Derivate verwendet werden. Diese Derivate haben eine breite Palette von Anwendungen, darunter die Entwicklung neuer Medikamente und Materialien .
Synthese von Naturstoffen
Benzofuran ist eine Kernstruktur in vielen Naturprodukten. This compound kann zur Synthese von Analoga von Naturstoffen verwendet werden, die potenzielle therapeutische Anwendungen haben .
Entwicklung therapeutischer Medikamente gegen Hepatitis C
Jüngste Entdeckungen haben gezeigt, dass makrocyclische Benzofuran-Verbindungen eine anti-Hepatitis-C-Virus-Aktivität aufweisen. Daher könnte This compound bei der Synthese neuer Medikamente zur Behandlung von Hepatitis-C-Erkrankungen eine wichtige Rolle spielen .
Zukünftige Richtungen
The future directions for 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid could involve further exploration of its biological activities and potential applications as a drug. Benzofuran derivatives have been reported to exhibit various biological activities, making them potential lead compounds for drug development .
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities . They have been found to inhibit the activity of various enzymes and receptors, such as tyrosine kinases , Pim-1 , and carbonic anhydrase .
Mode of Action
For instance, some benzofuran derivatives have been shown to inhibit the tyrosine kinase activity of VEGFR . This interaction leads to the inhibition of the enzyme’s activity, thereby affecting the signaling pathways it is involved in.
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit the activity of tyrosine kinases, which play crucial roles in cell signaling pathways . By inhibiting these enzymes, benzofuran derivatives can affect the signaling pathways they are involved in, leading to various downstream effects.
Pharmacokinetics
Benzofuran derivatives have been shown to have good bioavailability
Result of Action
Some benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway .
Biochemische Analyse
Biochemical Properties
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and enzymes are primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context.
Cellular Effects
The effects of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the rapid sodium ion influx in atrial and myocardial conduction fibers, thereby influencing the conduction velocity and sinus node autonomy . These effects can lead to changes in cellular behavior and function, impacting processes such as cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid over time are important factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical or cellular response. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other critical metabolic processes.
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the mitochondria can impact cellular energy production, while localization to the nucleus can influence gene expression.
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNCCBAITNRTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)
![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)

![1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288098.png)

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)




![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)
![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)
